molecular formula C21H20N4O B7719126 N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide

N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide

Cat. No. B7719126
M. Wt: 344.4 g/mol
InChI Key: WMHIPZNGDVBYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to be effective in preclinical models of neuropathic pain.

Scientific Research Applications

Biologically Active Compounds

These compounds have demonstrated biological activity, including inhibition of various proteins. Notably, they act as inhibitors of cyclin-dependent kinase 1, HIV reverse transcriptase, leucine zipper kinase, and protein kinase . Their potential as therapeutic agents warrants further investigation.

Anticancer Agents

While not explicitly mentioned for this specific compound, related pyrazolo[3,4-b]quinolines have been studied as potential anticancer agents. Some derivatives inhibit topoisomerase II alpha, a crucial enzyme involved in DNA replication and repair .

properties

IUPAC Name

N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-4-25-20-17(12-16-11-14(3)7-10-18(16)22-20)19(24-25)23-21(26)15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHIPZNGDVBYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3Z)-1-ethyl-6-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-4-methylbenzamide

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